

(Rac)-Bifenthrin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Bifenthrin

Cat. No.: B8074840

[Get Quote](#)

(Rac)-Bifenthrin: A Comprehensive Technical Guide

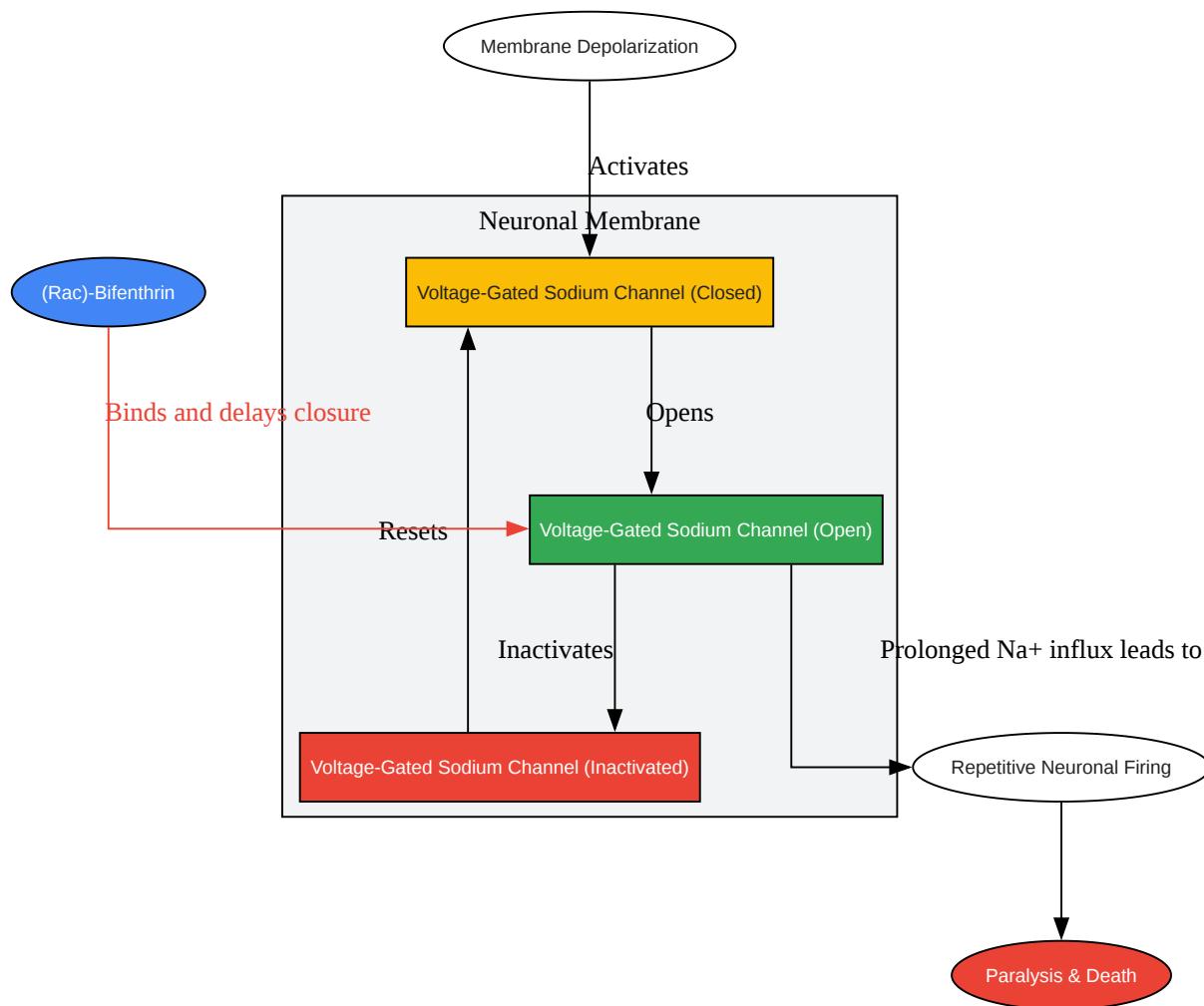
(Rac)-Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agriculture and for public health pest control. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

(Rac)-Bifenthrin is a racemic mixture of two enantiomers. Its chemical structure is characterized by a cyclopropanecarboxylate ester linked to a biphenyl methyl group.

Caption: Chemical structure and key identifiers of **(Rac)-Bifenthrin**.

Physicochemical Properties


The physical and chemical properties of **(Rac)-Bifenthrin** are crucial for understanding its environmental fate, bioavailability, and formulation development.

Property	Value	Reference
Molecular Weight	422.87 g/mol	[1] [2] [3] [4]
Appearance	White to off-white waxy solid with a faint sweet smell.	[1] [2] [5]
Melting Point	51-71 °C	[6] [7] [8]
Boiling Point	Decomposes before boiling.	[9]
Water Solubility	<1 µg/L to 0.1 mg/L	[1] [10] [11]
Vapor Pressure	1.81×10^{-7} mmHg at 25 °C	[10]
LogP (Octanol-Water Partition Coefficient)	>6	[11]
Henry's Law Constant	7.2×10^{-3} atm·m ³ /mol	[10]

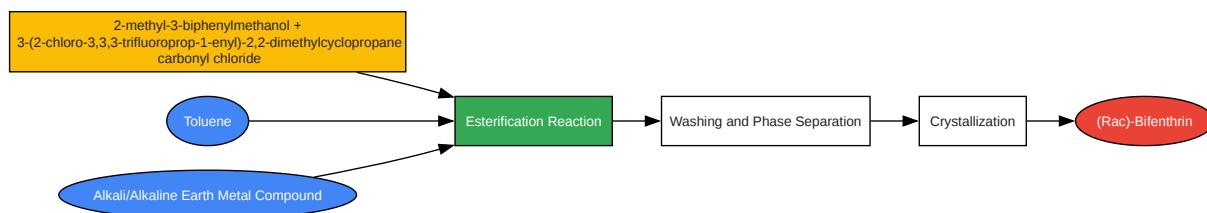
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

(Rac)-Bifenthrin, classified as a Type I pyrethroid, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.[\[10\]](#)[\[12\]](#) This interaction disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the target pest.[\[12\]](#)

The primary mechanism involves the modification of the gating kinetics of these channels. Bifenthrin binds to the open state of the sodium channel, delaying its closure.[\[10\]](#)[\[13\]](#) This prolonged opening results in a persistent influx of sodium ions, leading to membrane depolarization and repetitive neuronal firing.[\[1\]](#) While it is a Type I pyrethroid, some studies suggest it exhibits mixed Type I/II properties.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of **(Rac)-Bifenthrin** action on voltage-gated sodium channels.


Experimental Protocols

Synthesis of **(Rac)-Bifenthrin**

A common method for the synthesis of **(Rac)-Bifenthrin** involves the esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carbonyl chloride with 2-methyl-3-biphenylmethanol.[14]

Methodology:

- Reaction Setup: 2-methyl-3-biphenylmethanol is dissolved in a suitable solvent such as toluene.[14]
- Addition of Reagents: An acid scavenger, like an alkali or alkaline earth metal compound, is added to the mixture.[14]
- Esterification: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carbonyl chloride is added dropwise to the reaction mixture under controlled temperature.[14]
- Reaction Completion and Work-up: The reaction is monitored for completion. Upon completion, the mixture is washed, and the organic layer containing bifenthrin is separated. [9]
- Purification: The crude product is then purified, often through crystallization, to yield **(Rac)-Bifenthrin**.[15]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(Rac)-Bifenthrin**.

Analytical Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of **(Rac)-Bifenthrin** and its metabolites.

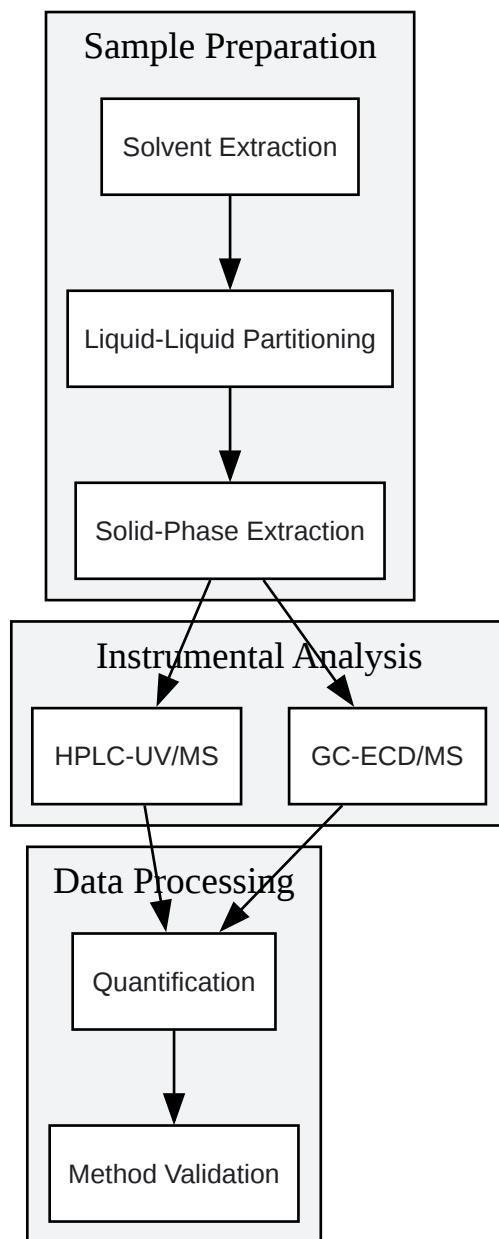
HPLC Method for Enantiomeric Separation:

- Column: Chiral stationary phase columns, such as Sumichiral OA-2500-I, are used for the separation of bifenthrin enantiomers.[16][17]
- Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and ethanol.[16][17]
- Detection: UV detection is commonly employed.[18]
- Sample Preparation: Samples are dissolved in a suitable organic solvent like n-hexane.[16][17]

GC Method for Residue Analysis:

- Column: A capillary column such as DB-1 is often used.[19]
- Detector: An Electron Capture Detector (ECD) or Mass Spectrometry (MS) can be used for sensitive detection.[4][19]
- Sample Preparation: This typically involves solvent extraction (e.g., with acetone), liquid-liquid partitioning, and a clean-up step using solid-phase extraction (e.g., Florisil column).[4]

Toxicological Studies


Neurotoxicity Assessment in Rats:

- Dosing: **(Rac)-Bifenthrin** is typically dissolved in a vehicle like corn oil and administered orally to rats.[5][9]
- Observation: Animals are observed for clinical signs of neurotoxicity, such as tremors, convulsions, and changes in motor activity.[5][9][20]
- Behavioral Tests: Functional observational batteries (FOB) and open field tests are used to quantify changes in behavior and motor function.[9][20]

- Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to assess levels of neurotransmitters and markers of oxidative stress.[9][21]

Metabolism Studies:

- In Vitro: Rat or human liver microsomes are incubated with **(Rac)-Bifenthrin** to study its metabolic fate.[1] The formation of metabolites like 4'-hydroxy-bifenthrin and TFP acid is monitored over time.[1]
- In Vivo: Radiolabeled (¹⁴C) bifenthrin is administered to rats, and the distribution and excretion of radioactivity in urine, feces, and tissues are analyzed to determine the pharmacokinetic profile and identify major metabolites.[2][3]

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the analysis of Bifenthrin residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Age dependent in vitro metabolism of bifenthrin in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.who.int [apps.who.int]
- 3. 838. Bifenthrin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 6. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Bifenthrin-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
- 13. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 15. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
- 16. jfda-online.com [jfda-online.com]
- 17. "Separation of bifenthrin enantiomers by chiral HPLC and determination " by T.-L. Liu, Y.-S. Wang et al. [jfda-online.com]
- 18. openknowledge.fao.org [openknowledge.fao.org]
- 19. tsijournals.com [tsijournals.com]
- 20. fao.org [fao.org]
- 21. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [(Rac)-Bifenthrin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8074840#rac-bifenthrin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b8074840#rac-bifenthrin-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com